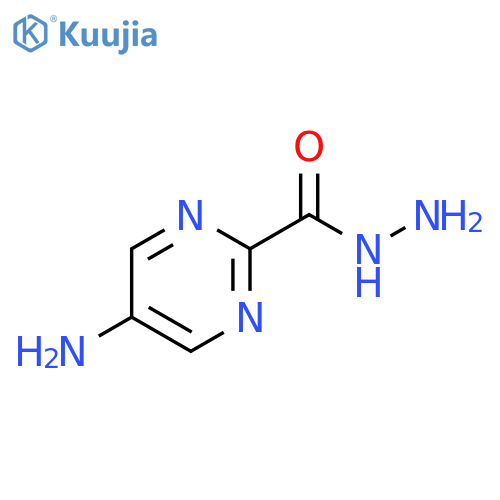Cas no 87362-16-1 (2-Pyrimidinecarboxylicacid, 5-amino-, hydrazide)

87362-16-1 structure
商品名:2-Pyrimidinecarboxylicacid, 5-amino-, hydrazide
CAS番号:87362-16-1
MF:C5H7N5O
メガワット:153.141979455948
CID:708783
2-Pyrimidinecarboxylicacid, 5-amino-, hydrazide 化学的及び物理的性質
名前と識別子
-
- 2-Pyrimidinecarboxylicacid, 5-amino-, hydrazide
- 5-aminopyrimidine-2-carbohydrazide
- 2-Pyrimidinecarboxylic acid, 5-amino-, hydrazide
-
- インチ: 1S/C5H7N5O/c6-3-1-8-4(9-2-3)5(11)10-7/h1-2H,6-7H2,(H,10,11)
- InChIKey: LFFOQEQTJQJXTN-UHFFFAOYSA-N
- ほほえんだ: C1(C(NN)=O)=NC=C(N)C=N1
2-Pyrimidinecarboxylicacid, 5-amino-, hydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM526985-1g |
5-Aminopyrimidine-2-carbohydrazide |
87362-16-1 | 97% | 1g |
$681 | 2023-02-01 | |
| Ambeed | A377666-1g |
5-Aminopyrimidine-2-carbohydrazide |
87362-16-1 | 97% | 1g |
$695.0 | 2024-08-02 |
2-Pyrimidinecarboxylicacid, 5-amino-, hydrazide 関連文献
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
87362-16-1 (2-Pyrimidinecarboxylicacid, 5-amino-, hydrazide) 関連製品
- 87362-28-5(pyrimidine-2-carbohydrazide)
- 2039-76-1(3-Acetylphenanthrene)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:87362-16-1)2-Pyrimidinecarboxylicacid, 5-amino-, hydrazide

清らかである:99%
はかる:1g
価格 ($):626.0